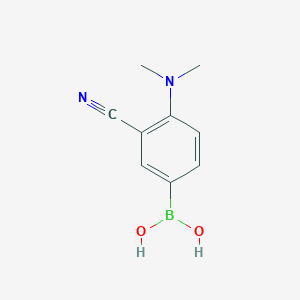

3-Cyano-4-(dimethylamino)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

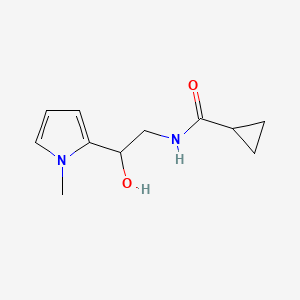

3-Cyano-4-(dimethylamino)phenylboronic acid is a chemical compound used as a reactant in the synthesis of different protein effectors . It may contain varying amounts of anhydride .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H11BN2O2 . The InChI code for this compound is 1S/C9H11BN2O2/c1-12(2)9-4-3-8(10(13)14)5-7(9)6-11/h3-5,13-14H,1-2H3 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction . It also plays a role in Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling, Rhodium (Rh)-catalyzed asymmetric addition reactions, and Palladium (Pd)-catalyzed C-OH bond activation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.01 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique

Fluorescent Probes for pH and Solvent Protonicity

The compound 3-Cyano-4-(dimethylamino)phenylboronic acid plays a crucial role in the development of highly sensitive and powerful fluorescent probes. Its structure, exhibiting photoinduced intramolecular charge transfer, makes it suitable for hydrogen bond- or pH-sensitive fluorescence. This application is crucial for developing ratiometric, "self-calibrating" fluorescent probes for pH sensing in various environments, showing potential for highly sensitive pH fluorosensing in the range of 0 to pH 4. The compound's ability to probe solvent protonicity through hydrogen bond formation highlights its versatility and importance in analytical chemistry and sensor technology (Maus & Rurack, 2000).

Photodynamic Therapy Applications

A novel lutetium(III) acetate phthalocyanine, directly substituted with N,N’-dimethylaminophenyl groups via CC bonds, showcases the compound's utility in photodynamic therapy (PDT). The synthesis of this phthalocyanine derivative, involving a Suzuki-Miyaura coupling reaction with this compound, led to a water-soluble derivative exhibiting excellent solubility in water, which is crucial for PDT applications. Its promising photophysical and photochemical properties, such as high singlet oxygen generation, underline the potential of this compound in the treatment of cancer, showcasing the significant impact of this compound derivatives on advancing cancer therapeutics (Al-Raqa, Köksoy, & Durmuş, 2017).

Nonlinear Optical Absorption and Optical Device Applications

The compound this compound's derivatives have been investigated for their nonlinear optical properties, indicating potential applications in optical devices. For instance, a synthesized derivative displayed a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity. This behavior suggests its utility as a potential candidate for optical limiters and other optical device applications, reflecting the compound's role in the development of advanced materials for photonics and optoelectronics (Rahulan et al., 2014).

Glucose-responsive Materials for Biomedical Applications

In the development of glucose-responsive materials, derivatives of this compound have shown significant potential. These materials are crucial for applications such as controlled drug delivery and biosensing. For example, a functionalized hydrogel-optical fiber biosensor incorporating this compound derivatives demonstrated the ability for continuous monitoring of glucose levels in vivo. This application is vital for diabetes management, highlighting the compound's significance in creating innovative solutions for healthcare and medical diagnostics (Tierney et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

3-Cyano-4-(dimethylamino)phenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be involved in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of this compound are the organic groups that participate in these reactions .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

Organoboron compounds are generally known for their stability and environmental benignity , which may influence their bioavailability.

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized and their interactions with cellular components.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .

Propriétés

IUPAC Name |

[3-cyano-4-(dimethylamino)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-12(2)9-4-3-8(10(13)14)5-7(9)6-11/h3-5,13-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQJXRPGAWLFGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N(C)C)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B2930147.png)

![2-[3-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2930153.png)

![Methyl 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2930154.png)

![Sodium;5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2930158.png)

![2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2930159.png)

![3-isopentyl-5-methyl-7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2930165.png)

![4-[6-(4-Methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2930166.png)

![2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2930168.png)